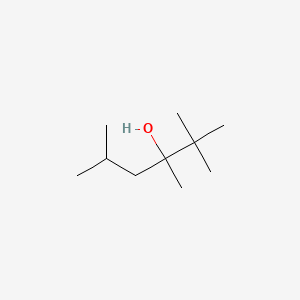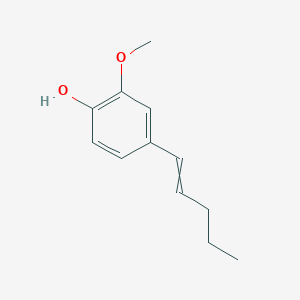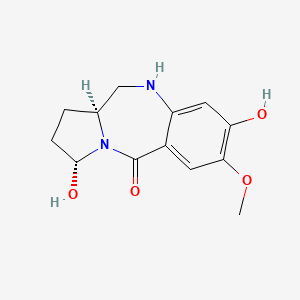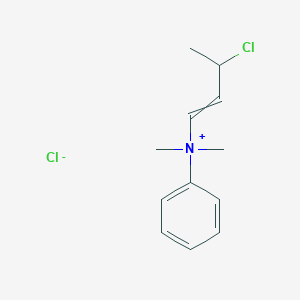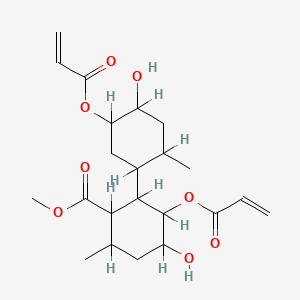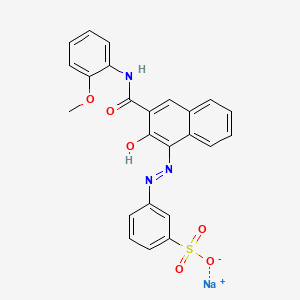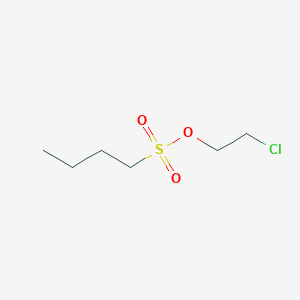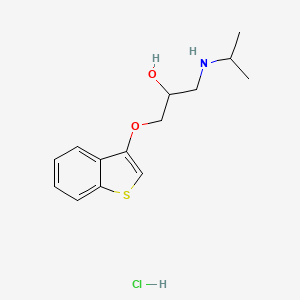
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride is a chemical compound that belongs to the class of organic compounds known as beta-blockers. These compounds are commonly used in the treatment of various cardiovascular conditions, including hypertension, angina, and arrhythmias. The unique structure of this compound allows it to interact with specific receptors in the body, leading to its therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride typically involves the following steps:
Formation of the Benzo(b)thien-3-yloxy Intermediate: This step involves the reaction of a benzo[b]thiophene derivative with an appropriate reagent to introduce the oxy group at the 3-position.
Amination: The intermediate is then reacted with isopropylamine under controlled conditions to introduce the amino group at the 3-position of the propanol chain.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride may produce thiol derivatives.
科学的研究の応用
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-blocker synthesis and reactivity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用機序
The mechanism of action of 1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride involves its interaction with beta-adrenergic receptors in the body. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action is mediated through the blockade of G-protein-coupled receptor signaling pathways.
類似化合物との比較
Similar Compounds
Propranolol: A widely used beta-blocker with a similar mechanism of action.
Atenolol: Another beta-blocker with a different pharmacokinetic profile.
Metoprolol: Known for its selectivity towards beta-1 adrenergic receptors.
Uniqueness
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride is unique due to its specific structural features, which may confer distinct pharmacological properties. Its benzo[b]thiophene moiety and the presence of the isopropylamino group contribute to its unique receptor binding characteristics and therapeutic potential.
特性
CAS番号 |
71572-73-1 |
|---|---|
分子式 |
C14H20ClNO2S |
分子量 |
301.8 g/mol |
IUPAC名 |
1-(1-benzothiophen-3-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H19NO2S.ClH/c1-10(2)15-7-11(16)8-17-13-9-18-14-6-4-3-5-12(13)14;/h3-6,9-11,15-16H,7-8H2,1-2H3;1H |
InChIキー |
HBVCMIIPJBDOES-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(COC1=CSC2=CC=CC=C21)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





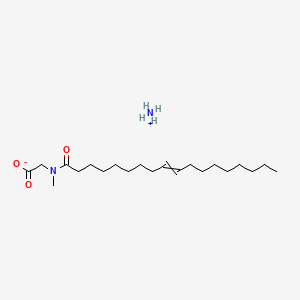
![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)
